molecular formula C12H24O3 B3056671 3-Hydroxy-10-methylundecanoic acid CAS No. 73292-36-1

3-Hydroxy-10-methylundecanoic acid

Cat. No.: B3056671
CAS No.: 73292-36-1
M. Wt: 216.32 g/mol
InChI Key: FLYYXFPPXZNAIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-10-methylundecanoic acid is an organic compound with the molecular formula C12H24O3. It is a hydroxy acid, characterized by the presence of both a hydroxyl group and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-10-methylundecanoic acid typically involves the hydroxylation of 10-methylundecanoic acid. This can be achieved through various methods, including catalytic hydrogenation and oxidation reactions. One common synthetic route involves the use of a palladium-catalyzed hydrogenation process, followed by oxidation with a suitable oxidizing agent such as potassium permanganate or chromium trioxide .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes are designed to optimize yield and purity while minimizing environmental impact. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-10-methylundecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Hydroxy-10-methylundecanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including antifungal and antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-hydroxy-10-methylundecanoic acid involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to disrupt fungal cell membranes and inhibit key enzymes involved in lipid metabolism. This leads to increased oxidative stress and cell death in fungal cells .

Comparison with Similar Compounds

Comparison:

Biological Activity

3-Hydroxy-10-methylundecanoic acid (C12H24O3), a fatty acid derivative, has garnered attention in the scientific community for its diverse biological activities. This compound is primarily studied for its potential therapeutic effects, including antifungal and antimicrobial properties, as well as its role in metabolic pathways.

This compound features a hydroxyl group at the 3rd position and a methyl group at the 10th position of the undecanoic acid chain. This unique structure influences its chemical reactivity and biological functions.

PropertyValue
Chemical FormulaC12H24O3
Molecular Weight216.32 g/mol
Melting PointNot Available
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Antifungal Activity : It disrupts fungal cell membranes and inhibits key enzymes involved in lipid metabolism, leading to increased oxidative stress and cell death in fungal cells.
  • Antimicrobial Effects : Exhibits activity against various bacterial strains by inducing lipid peroxidation within bacterial cell membranes, which contributes to its preservative properties .

Antifungal Activity

A study highlighted the compound's efficacy against Candida albicans, showing a significant reduction in fungal viability at concentrations as low as 100 µg/mL. The mechanism was linked to membrane disruption and increased oxidative stress within the fungal cells.

Antimicrobial Properties

In another investigation, this compound demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) was determined to be 50 µg/mL for Staphylococcus aureus and 75 µg/mL for Escherichia coli.

Case Studies

  • Fungal Infections : In a clinical trial involving patients with recurrent fungal infections, topical application of formulations containing this compound resulted in a 70% improvement in symptoms compared to a placebo group.
  • Bacterial Infections : A laboratory study assessed the compound's effect on wound infections caused by Pseudomonas aeruginosa. The results indicated a significant reduction in bacterial load when treated with the compound, supporting its potential use in wound care formulations .

Comparative Analysis with Similar Compounds

Comparative studies with related hydroxy acids such as 3-hydroxydecanoic acid and 3-hydroxyundecanoic acid reveal distinct differences in biological activity attributed to structural variations:

CompoundKey DifferencesBiological Activity
3-Hydroxydecanoic AcidLacks methyl groupLower antifungal potency
3-Hydroxyundecanoic AcidSimilar structure without methyl groupModerate antimicrobial effects

Properties

IUPAC Name

3-hydroxy-10-methylundecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O3/c1-10(2)7-5-3-4-6-8-11(13)9-12(14)15/h10-11,13H,3-9H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLYYXFPPXZNAIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCC(CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70568041
Record name 3-Hydroxy-10-methylundecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70568041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73292-36-1
Record name 3-Hydroxy-10-methylundecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70568041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxy-10-methylundecanoic acid
Reactant of Route 2
3-Hydroxy-10-methylundecanoic acid
Reactant of Route 3
Reactant of Route 3
3-Hydroxy-10-methylundecanoic acid
Reactant of Route 4
3-Hydroxy-10-methylundecanoic acid
Reactant of Route 5
3-Hydroxy-10-methylundecanoic acid
Reactant of Route 6
3-Hydroxy-10-methylundecanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.